3-氯-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

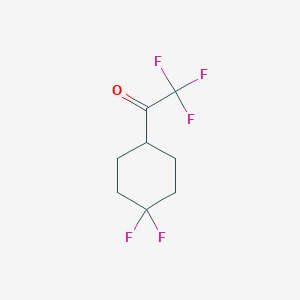

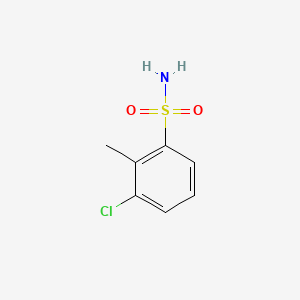

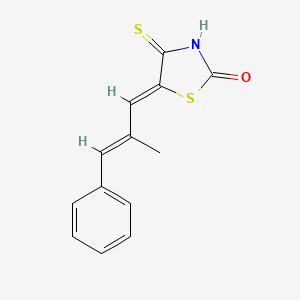

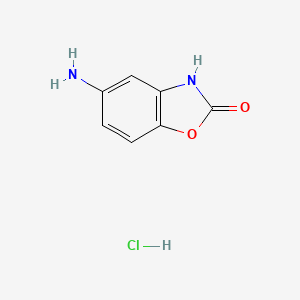

3-Chloro-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 . It is also known by the synonyms 2-Chloro-6-sulphamoyltoluene and 2-(Aminosulphonyl)-6-chlorotoluene .

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methylbenzenesulfonamide consists of a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonamide group .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-2-methylbenzenesulfonamide are not available, sulfonamides are known to participate in various chemical reactions. For instance, they can undergo Rhodium (II)-catalyzed branch-selective C–H alkylation with vinylsilanes .Physical And Chemical Properties Analysis

3-Chloro-2-methylbenzenesulfonamide is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

DNA 相互作用和抗癌活性

- 混合配体铜(II)-磺酰胺配合物: 涉及铜(II)-磺酰胺配合物(包括 4-甲基苯磺酰胺衍生物)的研究表明与 DNA 有显著相互作用。这些配合物已证明具有 DNA 切割的潜力,并且表现出抗癌活性,特别是在酵母和人肿瘤细胞中。该研究强调了 N-磺酰胺衍生物在结合亲和力和 DNA 损伤中的作用,表明在开发抗癌疗法中的应用 (González-Álvarez 等,2013)。

抗病毒潜力

- 合成和抗 HIV 活性: 4-氯-2-巯基-5-甲基苯磺酰胺衍生物的抗 HIV 特性已得到探索。特定的衍生物显示出有希望的抗 HIV-1 活性,表明这些化合物在抗病毒药物开发中的潜在应用 (Brzozowski & Sa̧czewski,2007)。

通过细胞凋亡和自噬途径的抗癌作用

- 新的二苯磺酰胺: 对二苯磺酰胺衍生物(包括 4,4'-(5'-氯-3'-甲基-5-芳基-3,4-二氢-1'H,H-[3,4'-联吡唑]-1',2-二基)二苯磺酰胺)的研究表明,它们能诱导癌细胞凋亡和自噬。这些化合物还抑制与肿瘤相关的碳酸酐酶同工酶,表明它们作为抗癌剂的潜力 (Gul 等,2018)。

抗菌和抗炎潜力

- 抗菌和脂氧合酶抑制研究: 合成了带有 1,4-苯并二氧杂环的磺酰胺,包括 N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-4-甲基苯磺酰胺,并对其抗菌潜力进行了测试。其中一些化合物对多种细菌菌株表现出良好的抑制活性,并抑制脂氧合酶酶,表明在治疗炎症性疾病中具有潜在应用 (Abbasi 等,2017)。

有机合成中的催化应用

- 铑催化的氰化: 在烯烃 C-H 键的铑催化氰化中使用 N-氰基-N-苯基-对甲基苯磺酰胺证明了磺酰胺在促进选择性和高效有机合成过程中的效用。该方法允许合成各种取代的丙烯腈 (Chaitanya & Anbarasan,2015)。

作用机制

Target of Action

The primary target of 3-Chloro-2-methylbenzenesulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

3-Chloro-2-methylbenzenesulfonamide: acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, it inhibits the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by 3-Chloro-2-methylbenzenesulfonamide affects the biochemical pathway of nucleotide synthesis. Folic acid is a precursor to tetrahydrofolate, a coenzyme that is necessary for the synthesis of purines and pyrimidines, the building blocks of DNA . By inhibiting folic acid synthesis, 3-Chloro-2-methylbenzenesulfonamide disrupts DNA synthesis and cell division .

Pharmacokinetics

The pharmacokinetics of 3-Chloro-2-methylbenzenesulfonamide Like other sulfonamides, it is likely to be well-absorbed orally and widely distributed in the body . It may undergo hepatic metabolism and renal excretion . The ADME properties of 3-Chloro-2-methylbenzenesulfonamide and their impact on its bioavailability need further investigation.

Result of Action

The result of the action of 3-Chloro-2-methylbenzenesulfonamide is the inhibition of bacterial growth. By disrupting the synthesis of folic acid and, consequently, nucleotides, it prevents bacteria from replicating their DNA and dividing . This leads to a bacteriostatic effect, where the growth of bacteria is halted .

Action Environment

The action, efficacy, and stability of 3-Chloro-2-methylbenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism

安全和危害

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

未来方向

属性

IUPAC Name |

3-chloro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIDHTQDDZCASD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2682873.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2682877.png)

![2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682882.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2682890.png)

![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2682891.png)